1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol
Overview
Description
1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol is a complex organic compound with a unique structure that includes both acridine and dibenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol involves its interaction with specific molecular targets and pathways. For example, it may intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Acridine: A simpler compound with similar structural features but lacking the dibenzene moiety.
Dibenzo[a,j]acridine: A compound with a similar structure but without the tetrahydro modification.
Uniqueness
1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol is unique due to its combination of acridine and dibenzene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),10,13,15,17,19,21-nonaen-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-20-7-3-5-14-9-11-19-17(21(14)20)12-16-15-6-2-1-4-13(15)8-10-18(16)22-19/h1-2,4,6,8-12,20,23H,3,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLKXTFRDWQMNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910041 | |
Record name | 1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106589-47-3 | |
Record name | Dibenz(a,j)acridin-1-ol, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106589473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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